Methyl 3-fluoro-2-fluorosulfonylbenzoate
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Overview
Description
Methyl 3-fluoro-2-fluorosulfonylbenzoate is an organic compound with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol. This compound is characterized by the presence of both fluorine and sulfonyl functional groups attached to a benzoate ester, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic fluorination using reagents such as Selectfluor . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the selective introduction of the desired functional groups.
Industrial Production Methods
Industrial production of Methyl 3-fluoro-2-fluorosulfonylbenzoate may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-fluorosulfonylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The benzoate ester can engage in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like Selectfluor are commonly used.
Redox Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typical in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 3-fluoro-2-fluorosulfonylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-fluorosulfonylbenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s overall electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluorobenzoate: Similar structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Methyl 3-fluoro-2-methylbenzoate: Contains a methyl group instead of a sulfonyl group, altering its chemical properties and applications.
Uniqueness
Methyl 3-fluoro-2-fluorosulfonylbenzoate stands out due to the presence of both fluorine and sulfonyl groups, which confer unique reactivity and stability. This makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
methyl 3-fluoro-2-fluorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVITPTUGRGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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